2-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound featuring a thiazolane ring, a bromophenoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromophenol with methoxybenzyl chloride to form 4-bromophenoxybenzyl chloride. This intermediate is then reacted with thiazolane-4-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The thiazolane ring may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenoxyacetic acid: Similar in structure but lacks the thiazolane ring.
4-[(4-Bromophenoxy)methyl]benzoic acid: Contains a benzoic acid moiety instead of the thiazolane ring.
3-[(4-Bromophenoxy)methyl]-3-oxetanecarboxylic acid: Features an oxetane ring instead of the thiazolane ring.
Uniqueness
2-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to the presence of the thiazolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential effects.
Properties
Molecular Formula |
C18H18BrNO4S |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H18BrNO4S/c1-23-16-7-2-11(17-20-15(10-25-17)18(21)22)8-12(16)9-24-14-5-3-13(19)4-6-14/h2-8,15,17,20H,9-10H2,1H3,(H,21,22) |
InChI Key |
BJTLMAOICKYRIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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